
4-Chloroquinoline-2-carbaldehyde
Descripción general
Descripción
4-Chloroquinoline-2-carbaldehyde is a chemical compound with the IUPAC name 4-chloro-3-quinolinecarbaldehyde . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .
Synthesis Analysis
The synthesis of 4-Chloroquinoline-2-carbaldehyde and its derivatives often involves the Vilsmeier-Haack reaction . This reaction is commonly used in the synthesis of quinoline derivatives .
Molecular Structure Analysis
The molecular structure of 4-Chloroquinoline-2-carbaldehyde consists of a quinoline ring with a chlorine atom at the 4th position and a carbaldehyde group at the 2nd position .
Chemical Reactions Analysis
4-Chloroquinoline-2-carbaldehyde can undergo various chemical reactions. For instance, it can react with active methylene compounds . It can also undergo intramolecular cyclization of 1,3-diols .
Aplicaciones Científicas De Investigación
Applications in Biomaterial Synthesis
4-Chloroquinoline-2-carbaldehyde has been utilized in the chemical modification of chitosan to produce new Chitosan Schiff Bases (CSSBs). These CSSBs have shown enhanced antimicrobial activity against various bacteria and fungi, and exhibit non-toxic properties, making them promising candidates for biomedical applications (Haj, Mohammed, & Mohammood, 2020).
Applications in Organic and Medicinal Chemistry
A comprehensive review of the chemistry of 2-chloroquinoline-3-carbaldehyde and its analogs reveals their significance in constructing fused or binary heterocyclic systems. These compounds have shown promise in various synthetic applications and biological evaluations, illustrating their potential in the field of organic and medicinal chemistry (Hamama et al., 2018).
Role in Enzyme Inhibition for Cancer Treatment
Derivatives synthesized from 2-chloroquinoline-3-carbaldehyde have been evaluated as potential human AKT1 inhibitors, a target relevant in cancer therapy. The compounds synthesized demonstrated significant inhibitory potency, suggesting their role in mitigating complications associated with cancers (Ghanei et al., 2016).
Application in DNA Binding Studies and Antimicrobial Activity
Compounds synthesized using 2-chloroquinoline-3-carbaldehyde have been analyzed for their interaction with calf thymus-DNA, demonstrating significant DNA binding properties. These derivatives also showed promising antibacterial and antifungal activities, emphasizing their potential in pharmaceutical applications (Lamani et al., 2008).
Application in Green Chemistry
2-Chloroquinoline-3-carbaldehyde derivatives have been synthesized using green synthetic methods. The emphasis on microwave, ultrasound, and solvent-free reactions underlines the compound's role in promoting sustainable and environmentally friendly chemical practices (Patel et al., 2020).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloroquinoline-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-9-5-7(6-13)12-10-4-2-1-3-8(9)10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUNQOHTJJSSNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50574165 | |
| Record name | 4-Chloroquinoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50574165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloroquinoline-2-carbaldehyde | |
CAS RN |
28615-67-0 | |
| Record name | 4-Chloroquinoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50574165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



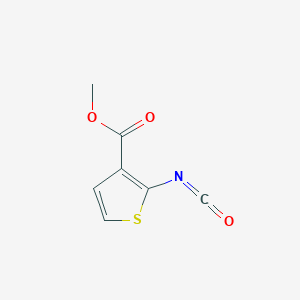
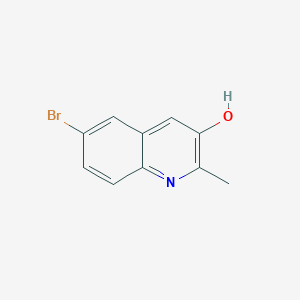
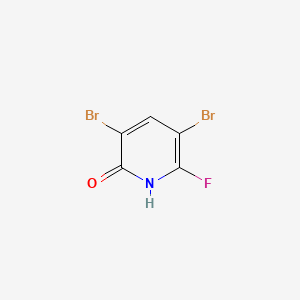

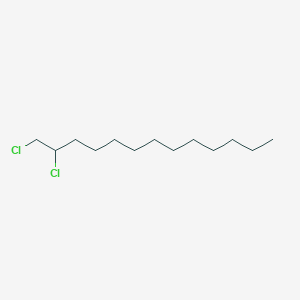
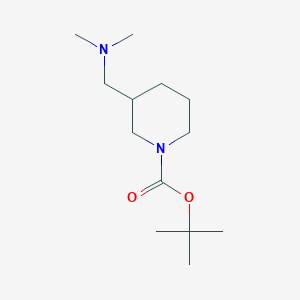
![1,2-Dimethyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1628138.png)
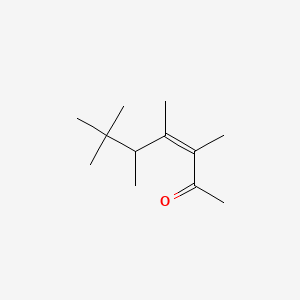
![1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethanone hydrochloride](/img/structure/B1628140.png)
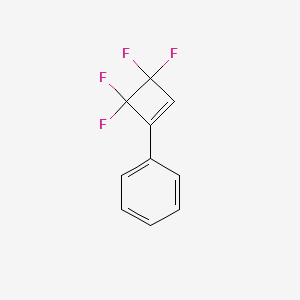

![9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione](/img/structure/B1628144.png)